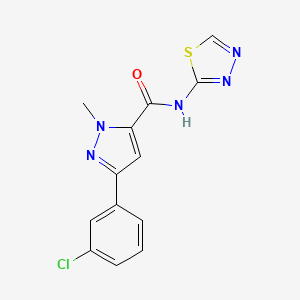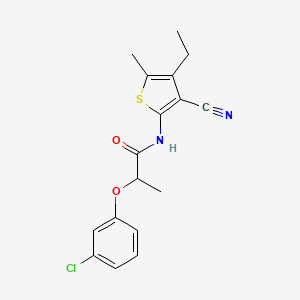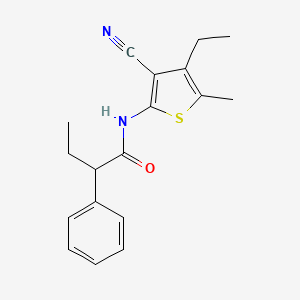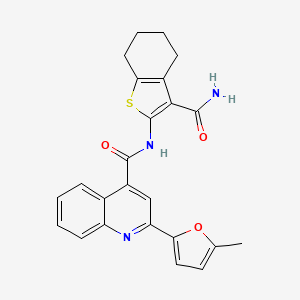![molecular formula C20H23FN4O3 B10979227 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B10979227.png)
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidoindazole core with a fluoro and methyl substitution, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindazole core, followed by the introduction of the fluoro and methyl groups. The final step involves the attachment of the tetrahydro-2H-pyran-4-ylmethyl group to the propanamide moiety. Common reagents used in these steps include fluorinating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluoro and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different functional groups replacing the fluoro or methyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the fluoro group often enhances the compound’s stability and bioavailability.
Medicine
Pharmacologically, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity to target proteins, while the pyrimidoindazole core might interact with specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: Similar structure but lacks the fluoro group.
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(methyl)propanamide: Similar structure but with a different substituent on the propanamide moiety.
Uniqueness
The presence of both the fluoro and methyl groups in 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H23FN4O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(oxan-4-ylmethyl)propanamide |
InChI |
InChI=1S/C20H23FN4O3/c1-12-14(5-6-17(26)22-11-13-7-9-28-10-8-13)20(27)25-19(23-12)18-15(21)3-2-4-16(18)24-25/h2-4,13,24H,5-11H2,1H3,(H,22,26) |
Clave InChI |
RWXBDOOFEFQQBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCC4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10979145.png)



![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10979165.png)

![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B10979185.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10979190.png)
![2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10979204.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10979209.png)
![Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10979214.png)
![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)
